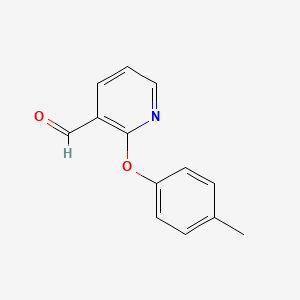

2-(4-Methylphenoxy)nicotinaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenoxy)pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-10-4-6-12(7-5-10)16-13-11(9-15)3-2-8-14-13/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGKZFVFBYHWIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=C(C=CC=N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(4-Methylphenoxy)nicotinaldehyde chemical properties

Technical Guide: 2-(4-Methylphenoxy)nicotinaldehyde

Abstract: This document provides a comprehensive technical overview of this compound, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from its constituent precursors, 2-chloronicotinaldehyde and p-cresol, and established organometallic coupling methodologies. It outlines predicted physicochemical properties, a detailed, field-proven protocol for its synthesis via an Ullmann-type coupling reaction, anticipated spectroscopic characteristics, and discusses its potential reactivity and applications as a versatile chemical scaffold. This guide is intended for researchers, chemists, and drug development professionals seeking to evaluate or synthesize this and similar phenoxy-pyridine compounds.

Introduction and Core Chemical Identity

This compound, with CAS Number 14527-41-4, is a heteroaromatic compound featuring a pyridine ring substituted with both an aldehyde group and a p-tolyloxy group.[1] This structure combines the functionalities of an aromatic aldehyde, an aryl ether, and a pyridine nucleus. The pyridine ring, a common scaffold in pharmaceuticals, enhances solubility and bioavailability of molecules.[2] The aldehyde group serves as a reactive handle for numerous chemical transformations, while the phenoxy-pyridine motif is a recognized bioisostere of diaryl ethers, widely used in the development of bioactive molecules for agrochemical and pharmaceutical applications.[3]

This guide provides a robust, scientifically-grounded framework for understanding and utilizing this compound by leveraging data from its precursors and analogous structures.

Key Identifiers:

-

Systematic Name: 2-((4-methylphenyl)oxy)pyridine-3-carbaldehyde

-

Molecular Formula: C₁₃H₁₁NO₂[1]

-

Molecular Weight: 213.23 g/mol [1]

Predicted Physicochemical Properties

The properties of this compound can be predicted by analyzing the properties of its synthetic precursors: 2-chloronicotinaldehyde and p-cresol (4-methylphenol). The introduction of the bulkier, relatively nonpolar 4-methylphenoxy group in place of the chlorine atom is expected to increase the melting point, boiling point, and lipophilicity (LogP) while decreasing water solubility.

| Property | 2-Chloronicotinaldehyde (Precursor)[4][5][6] | p-Cresol (Precursor)[7][8][9] | This compound (Predicted) | Causality of Prediction |

| Molecular Weight | 141.56 g/mol | 108.14 g/mol | 213.23 g/mol | Sum of fragments minus HCl |

| Physical State | White to off-white solid | Colorless to pale yellow crystalline solid | Off-white to pale yellow solid | Expected to be a stable crystalline solid at STP. |

| Melting Point | 50-54 °C | 32-35.5 °C[8][10] | > 60 °C | Increased molecular weight and planarity should lead to stronger intermolecular forces. |

| Boiling Point | 119 °C @ 30 Torr | 202 °C @ 760 mmHg[7][8] | > 250 °C @ 760 mmHg | Significant increase in molecular weight and size. |

| Solubility | Soluble in Chloroform, DMSO | Soluble in ethanol, ether, benzene; slightly soluble in water.[11] | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, DMSO). | The larger aromatic structure will dominate, leading to good solubility in organic solvents. |

| LogP | ~1.5 (Predicted) | 1.94[7] | > 3.0 | Addition of a tolyl group significantly increases lipophilicity. |

Proposed Synthesis Protocol: Ullmann-Type Condensation

The formation of the C-O aryl ether bond between the pyridine ring and the phenoxy group is most effectively achieved through a copper-catalyzed Ullmann-type coupling reaction.[12][13][14] This method is a standard and reliable protocol for synthesizing diaryl ethers, particularly when one of the aryl partners is an electron-deficient heteroaromatic halide.

The proposed synthesis involves the reaction of 2-chloronicotinaldehyde with p-cresol in the presence of a copper(I) catalyst and a suitable base.

Experimental Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinaldehyde (1.0 eq), p-cresol (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), copper(I) iodide (CuI, 0.1 eq), and L-proline (0.2 eq).

-

Causality: Potassium carbonate is an effective base to deprotonate the phenolic hydroxyl group of p-cresol, forming the nucleophilic potassium p-cresolate in situ. CuI is the catalyst that facilitates the C-O bond formation. L-proline acts as a ligand for copper, stabilizing the catalytic species and accelerating the reaction, which allows for milder conditions than traditional Ullmann couplings.

-

-

Solvent Addition and Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add anhydrous N,N-Dimethylformamide (DMF) as the solvent (approx. 0.2 M concentration relative to the limiting reagent).

-

Causality: An inert atmosphere is crucial to prevent oxidation of the copper(I) catalyst. DMF is a polar aprotic solvent that effectively dissolves the reactants and salts, facilitating the reaction.

-

-

Heating and Monitoring: Heat the reaction mixture to 110-120 °C with vigorous stirring. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC), eluting with a mixture such as 3:1 Hexanes:Ethyl Acetate. The reaction is typically complete within 12-24 hours.

-

Causality: Elevated temperature is required to overcome the activation energy of the C-O coupling reaction. TLC allows for visual confirmation of the consumption of starting materials and the formation of the more nonpolar product.

-

-

Aqueous Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.

-

Causality: This step quenches the reaction and removes the high-boiling DMF solvent and inorganic salts into the aqueous phase. Ethyl acetate is a suitable organic solvent for extracting the desired product.

-

-

Purification: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

-

Causality: Washing removes residual DMF and water-soluble impurities. Column chromatography separates the target compound from unreacted starting materials and any side products.

-

Predicted Spectroscopic Characteristics

The structure of this compound can be confirmed using standard spectroscopic techniques.

-

¹H NMR (CDCl₃, 400 MHz):

-

Aldehyde Proton (-CHO): A singlet expected around δ 10.0-10.5 ppm.

-

Pyridine Protons: Three aromatic protons on the pyridine ring, appearing as doublets or doublets of doublets between δ 7.0-8.5 ppm. The proton adjacent to the aldehyde will be the most downfield.

-

Phenoxy Protons: Two sets of doublets (an AA'BB' system) for the 4-substituted benzene ring, expected between δ 6.9-7.3 ppm.

-

Methyl Protons (-CH₃): A sharp singlet for the tolyl methyl group around δ 2.3-2.4 ppm.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

Aldehyde Carbonyl: A peak around δ 190-195 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 110-165 ppm), including the C-O carbons.

-

Methyl Carbon: A signal around δ 20-22 ppm.

-

-

FT-IR (ATR):

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1710 cm⁻¹.

-

C-O-C Stretch (Aryl Ether): A characteristic band around 1230-1250 cm⁻¹.

-

C-H Stretch (Aromatic & Aldehydic): Signals around 3000-3100 cm⁻¹ and 2720-2820 cm⁻¹.

-

-

Mass Spectrometry (EI or ESI):

-

Molecular Ion (M⁺): A prominent peak at m/z = 213.23, corresponding to [C₁₃H₁₁NO₂]⁺.

-

Reactivity and Derivatization Potential

The molecule possesses two primary sites for chemical modification: the aldehyde group and the aromatic rings.

Reactions of the Aldehyde Group:

The aldehyde is susceptible to a wide range of classical transformations, making it a valuable synthetic intermediate.[15]

-

Oxidation: Can be readily oxidized to the corresponding 2-(4-methylphenoxy)nicotinic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂).

-

Reduction: Can be reduced to the corresponding alcohol, (2-(4-methylphenoxy)pyridin-3-yl)methanol, using mild reducing agents such as sodium borohydride (NaBH₄).

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will yield the corresponding secondary or tertiary amines.

-

Wittig Reaction: Reaction with phosphorus ylides can be used to form alkenes, extending the carbon chain at the 3-position of the pyridine ring.

-

Condensation Reactions: Can undergo condensation with active methylene compounds (e.g., malononitrile, cyanoacetates) in Knoevenagel-type reactions, or with amines/hydrazines to form imines and hydrazones, respectively.[16]

Caption: Key derivatization pathways of the aldehyde functional group.

Electrophilic Aromatic Substitution:

The pyridine ring is generally electron-deficient and less susceptible to electrophilic substitution than the phenoxy ring. The electron-donating methyl and ether-oxygen groups activate the phenoxy ring, directing electrophiles (e.g., during nitration or halogenation) to the positions ortho to the ether linkage.

Potential Applications

The this compound scaffold is a promising platform for drug discovery and materials science.

-

Medicinal Chemistry: Pyridine derivatives are integral to a vast number of pharmaceuticals.[17][18] The phenoxy-pyridine core is a known pharmacophore in various therapeutic areas.[3] Derivatives of this molecule could be explored as:

-

Enzyme Inhibitors: Nicotinaldehyde itself has been shown to be a potent competitive inhibitor of nicotinamidase enzymes.[19] Modified structures could target other enzymes.

-

Anti-inflammatory and Antimicrobial Agents: Similar chloro-substituted nicotinaldehydes are used as intermediates for creating anti-inflammatory and antimicrobial compounds.[20]

-

Scaffolds for Complex Synthesis: As a versatile building block, it can serve as a starting point for more complex heterocyclic systems with potential biological activity.[4]

-

-

Agrochemicals: The phenoxy-pyridine structure is a key component in certain herbicides and fungicides.[3] Modifications could lead to new agrochemical agents.

-

Materials Science: The rigid, aromatic structure could be incorporated into polymers or organic materials with specific electronic or optical properties.

Safety and Handling

While specific toxicology data for this compound is not available, it should be handled with the standard precautions for a novel laboratory chemical. Based on its precursors, it should be considered:

-

Harmful if swallowed.

-

A potential skin and serious eye irritant.[21]

-

Potentially sensitizing upon skin contact.

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[5]

-

Avoid inhalation of dust or vapors.

-

Store in a cool, dry place, sealed tightly and protected from light.[6][8]

References

- Vulcanchem. (n.d.). 2-chloronicotinaldehyde - 36404-88-3.

- ScenTree. (n.d.). p-cresol (CAS N° 106-44-5).

- Oreate. (n.d.). [Chemical Knowledge]:Properties and uses of p-cresol.

- ChemBK. (2024, April 9). 2-Chloro Nicotinaldehyde.

- ChemicalBook. (2026, January 15). p-Cresol | 106-44-5.

- Wikipedia. (n.d.). p-Cresol.

- Oreate AI Blog. (2026, January 7). Understanding P-Cresol: Properties, Uses, and Safety.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 14527-41-4.

- MDPI. (2022, October 11). Advancement of Phenoxypyridine as an Active Scaffold for Pesticides.

- ResearchGate. (n.d.). Synthesis of hydroxyquinolines from various 2‐aryloxy/alkoxy benzaldehydes. Reaction conditions.

- PMC. (n.d.). Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism.

- RSC Publishing. (n.d.). Green and fast 2-aryloxylation/amination of quinolines.

- R Discovery. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

- Jubilant Ingrevia Limited. (n.d.). 2-Chloronicotinic acid Safety Data Sheet.

- R Discovery. (n.d.). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

- Google Patents. (n.d.). US7528256B2 - Process for the preparation of nicotinaldehydes.

- The Good Scents Company. (n.d.). para-methyl phenoxyacetaldehyde, 67845-46-9.

- ChemicalBook. (2026, January 13). 2-Chloro-3-pyridinecarboxaldehyde | 36404-88-3.

- PMC. (n.d.). Pyridine: the scaffolds with significant clinical diversity.

- BLD Pharm. (n.d.). 36404-88-3|2-Chloronicotinaldehyde.

- PMC. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.

- Benchchem. (n.d.). troubleshooting common issues in nicotinaldehyde synthesis.

- PMC. (2023, January 18). Synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile promoted by alkaline solutions of hydrogen peroxide.

- Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements.

- PMC. (n.d.). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems.

- Chemsrc. (2025, August 23). Nicotinaldehyde | CAS#:500-22-1.

- OperaChem. (2025, April 1). Ullmann coupling-An overview.

- ResearchGate. (n.d.). Synthesis of 2‐alkenylquinolines from 2‐methylquinolines and aldehydes.

- MDPI. (2025, April 24). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites.

- ResearchGate. (2021, December 30). (PDF) Nicotinic acid derivatives: Application and uses, review.

- UniTo. (2022, June 2). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides.

- Wikipedia. (n.d.). Ullmann reaction.

- Google Patents. (n.d.). EP0613888A1 - Process for the preparation of aqueous nicotinaldehyde.

- Chem-Impex. (n.d.). 2,4-Dichloro-3-pyridinecarboxaldehyde.

- Sigma-Aldrich. (n.d.). 3-Pyridinecarboxaldehyde 0.98 Nicotinaldehyde.

Sources

- 1. This compound | CAS 14527-41-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. mdpi.com [mdpi.com]

- 4. 2-chloronicotinaldehyde (36404-88-3) for sale [vulcanchem.com]

- 5. chembk.com [chembk.com]

- 6. 2-Chloro-3-pyridinecarboxaldehyde | 36404-88-3 [chemicalbook.com]

- 7. ScenTree - p-cresol (CAS N° 106-44-5) [scentree.co]

- 8. p-Cresol | 106-44-5 [chemicalbook.com]

- 9. Understanding P-Cresol: Properties, Uses, and Safety - Oreate AI Blog [oreateai.com]

- 10. p-Cresol - Wikipedia [en.wikipedia.org]

- 11. Properties and uses of p-cresol-Chemwin [en.888chem.com]

- 12. One moment, please... [operachem.com]

- 13. iris.unito.it [iris.unito.it]

- 14. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chemimpex.com [chemimpex.com]

- 21. jubilantingrevia.com [jubilantingrevia.com]

2-(4-Methylphenoxy)nicotinaldehyde CAS number 14527-41-4

The following technical guide provides an in-depth analysis of 2-(4-Methylphenoxy)nicotinaldehyde , a versatile heterocyclic building block.

Advanced Intermediate for Medicinal Chemistry & Agrochemical Synthesis[1]

Executive Summary & Critical Identity Note

This compound is a bifunctional pyridine scaffold characterized by an electrophilic aldehyde handle at the C3 position and a lipophilic p-tolyl ether moiety at the C2 position.[1] It serves as a critical "privileged structure" in the synthesis of kinase inhibitors, TRPM8 modulators, and anti-inflammatory agents.

⚠ CRITICAL TECHNICAL ALERT: CAS Registry Conflict

Researchers must exercise extreme caution regarding the CAS number 14527-41-4 .[1]

-

The Conflict: While select suppliers (e.g., Santa Cruz Biotechnology) assign this CAS to This compound , major chemical registries (PubChem, Sigma-Aldrich) assign 14527-41-4 to Thiazole-5-carboxylic acid .[1]

-

Action: When ordering, ignore the CAS number and verify strictly by IUPAC Name and Molecular Structure .

Compound Datasheet

| Property | Specification |

|---|---|

| IUPAC Name | 2-(4-Methylphenoxy)pyridine-3-carbaldehyde |

| Molecular Formula | C₁₃H₁₁NO₂ |

| Molecular Weight | 213.23 g/mol |

| Physical State | Pale yellow to off-white solid |

| Solubility | Soluble in DMSO, DMF, DCM, Chloroform; sparingly soluble in water |

| Key Functionality |

Synthetic Pathway & Mechanism

The industrial and laboratory-scale synthesis of this compound relies on a Nucleophilic Aromatic Substitution (SNAr ) mechanism. The electron-withdrawing formyl group at the C3 position activates the C2-chlorine atom, facilitating displacement by the phenoxide nucleophile.

2.1 Validated Synthesis Protocol

Reaction: 2-Chloronicotinaldehyde + p-Cresol

Figure 1: SNAr synthesis pathway. The formyl group stabilizes the anionic intermediate (Meisenheimer complex) via resonance.

2.2 Step-by-Step Methodology

-

Reagent Prep: In a dry round-bottom flask, dissolve p-cresol (1.05 equiv) in anhydrous DMF (5 mL/mmol).

-

Deprotonation: Add anhydrous K₂CO₃ (1.5 equiv). Stir at room temperature for 15 minutes to generate the potassium phenoxide in situ.

-

Addition: Add 2-chloronicotinaldehyde (1.0 equiv) in one portion.

-

Reaction: Heat the mixture to 90°C under an inert atmosphere (N₂ or Ar). Monitor by TLC (Hexane:EtOAc 3:1). Conversion is typically complete within 4–6 hours.

-

Workup (Self-Validating Step): Pour the reaction mixture into ice-cold water.

-

Observation: A precipitate should form immediately. If oil forms, scratch the flask or sonicate to induce crystallization.

-

-

Purification: Filter the solid. Wash copiously with water to remove DMF and inorganic salts. Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes) if high purity (>99%) is required for biological assays.

Reactivity Profile & Derivatization

The value of this compound lies in its "divergent reactivity."[1] The aldehyde is a gateway to amines, alcohols, and heterocycles, while the ether linkage remains stable under most reducing/oxidizing conditions.

3.1 Key Transformations

-

Reductive Amination: Reaction with primary amines and NaBH(OAc)₃ yields secondary benzylamines (common in GPCR ligands).

-

Wittig Olefination: Reaction with phosphonium ylides extends the carbon chain (e.g., for acrylamide "warheads" in covalent inhibitors).

-

Oxidation: Conversion to the corresponding nicotinic acid using NaClO₂ (Pinnick oxidation) or KMnO₄.

-

Heterocyclization: Condensation with hydrazines or diamines to form pyrazolyl-pyridines or imidazopyridines .[1]

Figure 2: Divergent synthesis map demonstrating the compound's utility as a library scaffold.

Applications in Drug Discovery

4.1 Kinase Inhibitor Scaffolds

The 2-phenoxypyridine motif mimics the adenine-binding region of ATP in several kinase active sites. The aldehyde allows for the attachment of "hinge-binding" motifs.

-

Mechanism:[1][2] The ether oxygen acts as a hydrogen bond acceptor, while the pyridine nitrogen can interact with conserved lysine or aspartate residues.

4.2 SMS1 Inhibitors (Sphingomyelin Synthase)

Research indicates that derivatives of phenoxypyridines (specifically related acetamides and sulfamoyls) act as inhibitors of Sphingomyelin Synthase 1 (SMS1).

-

Relevance: SMS1 is a target for atherosclerosis and metabolic diseases. The nicotinaldehyde is the precursor to the "head group" of these lipid-modulating drugs [1].

4.3 TRPM8 Modulators (Sensory Agents)

Analogues of this structure, particularly where the aldehyde is converted to an amide or heterocycle (e.g., pyrazole), have been identified as potent cooling agents (TRPM8 agonists). The p-methyl group on the phenoxy ring provides critical hydrophobic bulk necessary for receptor channel occupancy [2].

Handling & Safety Data

-

GHS Classification: Warning.

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Storage: Store at 2–8°C under inert gas (Argon). Aldehydes are prone to autoxidation to carboxylic acids upon prolonged exposure to air.

-

Analytics:

-

1H NMR (DMSO-d6): Expect a singlet ~10.2 ppm (CHO), doublets ~7-8.5 ppm (Pyridine protons), and characteristic AA'BB' system for the p-tolyl ring (~7.2 ppm). Methyl singlet at ~2.3 ppm.

-

References

-

Discovery, synthesis and biological evaluation of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) as novel sphingomyelin synthase 1 inhibitors. Source: National Institutes of Health (PubMed) Link:[Link]

-

Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. Source: National Institutes of Health (PMC) Link:[Link]

-

Thiazole-5-carboxylic acid (Major Registry Assignment for CAS 14527-41-4). Source: PubChem Link:[1][3][Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-(4-Methylphenoxy)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylphenoxy)nicotinaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure, which incorporates a pyridine ring, a reactive aldehyde functional group, and a phenoxy moiety, offers multiple sites for chemical modification, making it a key intermediate in the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and safety considerations for the starting materials.

Core Synthetic Strategy: A Two-Stage Approach

The most prevalent and efficient synthesis of this compound is achieved through a two-stage process. The first stage involves the preparation of the key intermediate, 2-chloronicotinaldehyde, from a commercially available precursor. The second stage is the coupling of this intermediate with p-cresol via a nucleophilic aromatic substitution reaction.

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of the Key Intermediate: 2-Chloronicotinaldehyde

The starting material for the final coupling step, 2-chloronicotinaldehyde, is not always readily available commercially and is often synthesized from 2-chloronicotinic acid. This process involves a two-step sequence: reduction of the carboxylic acid to the corresponding alcohol, followed by oxidation to the aldehyde.

Step 1.1: Reduction of 2-Chloronicotinic Acid to 2-Chloronicotinyl Alcohol

The reduction of the carboxylic acid group in 2-chloronicotinic acid to a primary alcohol is a critical step. A common and effective method involves the use of sodium borohydride in the presence of a Lewis acid, such as boron trifluoride etherate.

Reaction Mechanism: The borohydride itself is not reactive enough to reduce a carboxylic acid. Boron trifluoride etherate activates the carboxylic acid by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to hydride attack from sodium borohydride.

Experimental Protocol:

-

In a four-necked flask under an inert atmosphere (e.g., nitrogen), suspend sodium borohydride (NaBH₄) in anhydrous tetrahydrofuran (THF) and cool the mixture to between -10°C and 0°C.

-

Slowly add boron trifluoride diethyl etherate solution dropwise, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, stir the mixture for a further 5 minutes.

-

Prepare a solution of 2-chloronicotinic acid in anhydrous THF and add it dropwise to the reaction mixture, maintaining the temperature below 30°C.

-

Once the addition is complete, allow the reaction to warm to room temperature and stir for 6-8 hours.

-

Upon completion (monitored by TLC), carefully quench the reaction and adjust the pH to 8-9.

-

Filter the mixture and extract the filtrate with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloronicotinyl alcohol, which can be used in the next step without further purification.

Step 1.2: Oxidation of 2-Chloronicotinyl Alcohol to 2-Chloronicotinaldehyde

The selective oxidation of the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid is crucial. Activated manganese dioxide (MnO₂) is a mild and selective oxidizing agent well-suited for this transformation, particularly for benzylic and allylic alcohols.[1]

Reaction Mechanism: The oxidation with MnO₂ is a heterogeneous reaction that is believed to occur on the surface of the solid reagent. The alcohol adsorbs onto the MnO₂ surface, and a subsequent series of steps involving radical intermediates leads to the formation of the aldehyde and reduced manganese species.

Experimental Protocol:

-

In a four-necked flask, add 2-chloronicotinyl alcohol and dichloromethane.

-

With stirring, add activated manganese dioxide (MnO₂).

-

Heat the mixture to reflux and monitor the reaction progress by TLC (typically 3-5 hours).

-

After the reaction is complete, cool the mixture and filter off the manganese dioxide.

-

Concentrate the filtrate under reduced pressure and cool to obtain the solid 2-chloronicotinaldehyde.

Stage 2: Nucleophilic Aromatic Substitution (SNAr)

The final step in the synthesis is the formation of the ether linkage between 2-chloronicotinaldehyde and p-cresol. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction.

Causality of Experimental Choices:

-

Substrate: 2-Chloronicotinaldehyde is an excellent substrate for SNAr. The electron-withdrawing aldehyde group at the 3-position and the nitrogen atom in the pyridine ring activate the 2-position towards nucleophilic attack. This activation is due to the stabilization of the negatively charged intermediate (Meisenheimer complex) through resonance.

-

Nucleophile: p-Cresol is the nucleophile. The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion.

-

Base: Potassium carbonate (K₂CO₃) is a commonly used weak base in SNAr reactions.[2] It is effective at deprotonating the phenol, is generally inexpensive, and simplifies the work-up procedure compared to stronger bases.[3]

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used. These solvents are effective at solvating the cation of the base and the intermediate complex, thereby accelerating the reaction.

Caption: Simplified mechanism of the SNAr reaction.

Experimental Protocol:

-

To a mixture of 2-chloronicotinaldehyde and p-cresol in DMF, add potassium carbonate.

-

Heat the reaction mixture with stirring. A typical temperature range is 65-95°C.[4]

-

Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

-

After completion, cool the reaction mixture and dilute it with water and an organic solvent such as ethyl acetate.

-

Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the resulting residue by column chromatography to afford the final product, this compound.

Starting Materials: Properties and Safety

A thorough understanding of the properties and hazards of the starting materials is paramount for safe laboratory practice.

| Starting Material | Molecular Formula | Molecular Weight ( g/mol ) | Key Hazards |

| 2-Chloronicotinic Acid | C₆H₄ClNO₂ | 157.56 | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[1] |

| p-Cresol | C₇H₈O | 108.14 | Toxic if swallowed or in contact with skin, Causes severe skin burns and eye damage.[4][5] |

| 2-Chloronicotinaldehyde | C₆H₄ClNO | 141.56 | May be harmful if swallowed, Causes skin, eye, and respiratory irritation.[6] |

| Potassium Carbonate | K₂CO₃ | 138.21 | Causes serious eye irritation. |

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle p-cresol with extreme care due to its toxicity and corrosivity. Avoid inhalation and skin contact.[4][5]

-

2-Chloronicotinaldehyde and 2-chloronicotinic acid are irritants and should be handled with care to avoid contact with skin and eyes.[1][6]

References

- Preparation method of 2-chloro nicotinaldehyde. CN104478795A.

-

p-Cresol - SAFETY DATA SHEET - Penta chemicals. (2023, March 21). Retrieved from [Link]

-

p-CRESOL FOR SYNTHESIS - Loba Chemie. (2025, January 22). Retrieved from [Link]

- Development of an SNAr Reaction: A Practical and Scalable Strategy to Sequester and Remove HF. Organic Process Research & Development.

- Preparation method of 2-chloro nicotinaldehyde. CN104478795A.

-

Supporting Information For - The Royal Society of Chemistry. Retrieved from [Link]

-

Aromatic Nucleophilic Substitution - Fisher Scientific. Retrieved from [Link]

- CN104478795A - Preparation method of 2-chloro nicotinaldehyde - Google Patents.

- [Semi-rational design of a nitrilase for efficient synthesis of 2-chloronicotinic acid]. Sheng Wu Gong Cheng Xue Bao.

- Potassium Carbonate Promoted Nucleophilic Addition of Alkenes with Phosphites. Synlett.

- Synthesis of 2-Chloronicotinic Acid Derivatives.

- Synthesis of 2-Chloronicotinic Acid. Semantic Scholar.

- K2CO3 as base: Significance and symbolism. ScienceDirect.

- Potassium carbon

- Ullmann reaction. Wikipedia.

- Ullmann Reaction. Organic Chemistry Portal.

- Ullmann coupling-An overview. OperaChem.

- Nucleophilic arom

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- Aromatic Nucleophilic Substitution. Dalal Institute.

- Nucleophilic Arom

- Ullmann Coupling & other Cu C

- Process for the preparation of nicotinaldehydes.

- Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. The Journal of Organic Chemistry.

- Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc.

- Application Notes and Protocols for 6-(Methyl(phenyl)amino)nicotinaldehyde in Organic Synthesis. Benchchem.

- A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems.

- Process for the preparation of aqueous nicotinaldehyde.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 3. library.wrds.uwyo.edu [library.wrds.uwyo.edu]

- 4. SNAr (Br) - Aromatic Alcohols [commonorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. CN104478795A - Preparation method of 2-chloro nicotinaldehyde - Google Patents [patents.google.com]

Technical Monograph: Biological Potential of 2-(4-Methylphenoxy)nicotinaldehyde Derivatives

Executive Summary

This technical guide analyzes the medicinal chemistry and pharmacological potential of 2-(4-Methylphenoxy)nicotinaldehyde , a privileged pyridine scaffold. While the parent molecule serves as a versatile intermediate, its derivatives—particularly Schiff bases, hydrazones, and Baylis-Hillman adducts—exhibit significant biological activity. This guide synthesizes data on its synthesis, Structure-Activity Relationships (SAR), and therapeutic applications in metabolic, infectious, and oncological diseases.

Chemical Architecture & Synthesis

The core structure consists of a nicotinic aldehyde moiety linked to a p-tolyl group via an ether bridge. This design combines the electronic deficiency of the pyridine ring with the lipophilic bulk of the tolyl group, optimizing the molecule for enzyme active site binding.

Core Synthesis Protocol

The synthesis relies on a Nucleophilic Aromatic Substitution (

Reaction Mechanism: The 2-position of the pyridine ring is activated for nucleophilic attack by the electron-withdrawing aldehyde group at the 3-position and the ring nitrogen. p-Cresol acts as the nucleophile.

Step-by-Step Protocol:

-

Reagents: 2-Chloronicotinaldehyde (1.0 eq), p-Cresol (1.1 eq), Anhydrous Potassium Carbonate (

, 2.0 eq). -

Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (

). -

Procedure:

-

Dissolve p-cresol in DMF and add

. Stir at room temperature for 30 minutes to generate the phenoxide ion. -

Add 2-chloronicotinaldehyde dropwise.

-

Reflux at 80–100°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Workup: Pour reaction mixture into crushed ice. The product precipitates as a solid. Filter, wash with water, and recrystallize from ethanol.

-

-

Yield: Typically 85–92%.

Synthetic Pathway Visualization

Caption: SNAr synthesis pathway transforming 2-chloronicotinaldehyde into the target scaffold.

Biological Activity & Therapeutic Potential[2][3][4][5][6][7]

Metabolic Disease: Alpha-Amylase Inhibition

Research indicates that 2-phenoxynicotinaldehyde derivatives function as competitive inhibitors of

-

Mechanism: The pyridine nitrogen and the aldehyde oxygen (or its imine derivative) form hydrogen bonds with the catalytic residues (Asp197, Glu233) of the enzyme. The p-methylphenoxy group occupies the hydrophobic pocket, stabilizing the inhibitor-enzyme complex.

-

Significance: Inhibition delays starch hydrolysis, reducing post-prandial hyperglycemia in Type 2 Diabetes management.

-

Data Point: Substituted phenoxy derivatives have demonstrated

values in the micromolar range (10–50

Infectious Disease: Antimicrobial & Antitubercular

The aldehyde group is frequently derivatized into hydrazones (e.g., isonicotinoyl hydrazone), which are potent antitubercular agents.

-

Antitubercular Activity: The lipophilic 4-methylphenoxy tail enhances penetration through the waxy mycolic acid cell wall of Mycobacterium tuberculosis.

-

Schiff Base Complexes: Reaction with amines creates Schiff bases that can chelate transition metals (Cu, Zn). These complexes often exhibit 2–5x higher cytotoxicity against S. aureus and E. coli than the free ligand by disrupting bacterial cell respiration.

Oncology: Antiproliferative Pathways

Derivatives of this scaffold have shown promise against breast (MCF-7) and lung (A549) cancer cell lines.

-

Target: Tubulin polymerization inhibition. The structural similarity to combretastatin analogues (bridged aromatic rings) suggests potential binding to the colchicine site of tubulin.

Structure-Activity Relationship (SAR)[8]

The biological efficacy of this compound relies on three specific structural zones:

| Structural Zone | Modification | Effect on Activity |

| Zone A: Pyridine Ring | 2-Position Ether Link | Essential for flexibility. Replacing -O- with -NH- (amine) often reduces metabolic stability but may increase polarity. |

| Zone B: Aldehyde (C-3) | Conversion to Hydrazone | Critical for Bioactivity. Increases anti-TB and antimicrobial potency significantly. |

| Zone C: 4-Methyl Group | Electron Donating (+I) | Enhances lipophilicity ( |

SAR Logic Diagram

Caption: Functional dissection of the molecule showing how structural zones drive specific biological effects.

Experimental Validation Protocols

General Procedure for Schiff Base Derivatization

To validate biological potential, the aldehyde is typically converted to a Schiff base.

-

Mix: 1.0 mmol of this compound + 1.0 mmol of primary amine (e.g., isoniazid, 4-fluoroaniline) in 20 mL absolute ethanol.

-

Catalyst: Add 2–3 drops of Glacial Acetic Acid.

-

Reflux: Heat at 70–80°C for 3–5 hours.

-

Observation: Formation of a colored precipitate (yellow/orange) indicates imine formation.

-

Purification: Recrystallize from ethanol/DMF mixture.

In Vitro Alpha-Amylase Inhibition Assay[9]

-

Preparation: Dissolve test compound in DMSO (1 mg/mL stock).

-

Incubation: Mix 500

of test compound (varying concentrations) with 500 -

Substrate: Add 500

of 1% starch solution. Incubate at 25°C for 10 min. -

Termination: Add 1.0 mL of dinitrosalicylic acid (DNS) color reagent. Boil for 5 min.

-

Measurement: Cool and dilute with distilled water. Measure Absorbance at 540 nm.

-

Calculation:

.

References

-

Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 2015.

-

Synthesis, characterization and biological evaluation of substituted 2-phenoxynicotinaldehydes as α-amylase inhibitors. ResearchGate, 2025.

-

Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid. Molecules, 2016.[1]

-

Synthesis and biological activities of nicotinaldehyde based azlactones. Indian Journal of Chemistry, 2021.

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde. Arkivoc, 2018.

Sources

2-(4-Methylphenoxy)nicotinaldehyde molecular weight and formula

An In-Depth Technical Guide to 2-(4-Methylphenoxy)nicotinaldehyde (CAS: 14527-41-4)

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic aldehyde of significant interest to researchers in synthetic and medicinal chemistry. The document delineates its core molecular properties, offers a detailed analysis of its spectroscopic characteristics, and presents a robust protocol for its synthesis via nucleophilic aromatic substitution. Furthermore, it explores the compound's strategic importance as a versatile building block in drug discovery, contextualized within modern pharmaceutical development workflows. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule's unique structural features for the creation of novel chemical entities.

Core Molecular Profile

This compound is a bifunctional organic compound characterized by a pyridine ring substituted at the 2-position with a p-tolyloxy group and at the 3-position with a formyl (aldehyde) group. This unique arrangement of an electron-withdrawing aldehyde and an electron-donating phenoxy ether on an electron-deficient pyridine core imparts distinct reactivity and makes it a valuable synthetic intermediate.

| Identifier | Value |

| IUPAC Name | 2-(4-methylphenoxy)pyridine-3-carbaldehyde |

| Synonyms | This compound |

| CAS Number | 14527-41-4[1] |

| Molecular Formula | C₁₃H₁₁NO₂[1] |

| Molecular Weight | 213.23 g/mol [1] |

Physicochemical & Spectroscopic Characterization

The structural features of this compound give rise to a predictable and distinct spectroscopic fingerprint, which is essential for its identification and quality control.

Theoretical Spectroscopic Analysis

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum is expected to show characteristic signals for each proton environment. The aldehyde proton (-CHO) should appear as a singlet significantly downfield, typically in the δ 9.5–10.5 ppm range, due to the deshielding effect of the carbonyl group.[2][3] Protons on the pyridine ring will exhibit complex splitting patterns in the aromatic region (δ 7.0–8.5 ppm). The p-substituted phenoxy group should produce a classic AA'BB' system, appearing as two distinct doublets. A sharp singlet integrating to three protons, corresponding to the methyl group (Ar-CH₃), is anticipated around δ 2.2–2.5 ppm.

-

¹³C NMR Spectroscopy : The carbonyl carbon of the aldehyde is the most downfield signal, expected in the δ 190–200 ppm region.[2] Aromatic carbons of both the pyridine and phenoxy rings will resonate between δ 110–160 ppm. The methyl carbon will produce a signal in the aliphatic region, typically around δ 20–25 ppm.

-

Infrared (IR) Spectroscopy : The IR spectrum provides definitive evidence of the key functional groups. A strong, sharp absorption band corresponding to the C=O stretch of the conjugated aromatic aldehyde is expected near 1705 cm⁻¹.[2] Additionally, two characteristic, albeit weaker, C-H stretching bands for the aldehyde proton should be visible between 2700–2860 cm⁻¹.[2]

-

Mass Spectrometry (MS) : In mass spectrometry, the molecular ion peak (M⁺) should be readily observable at an m/z value corresponding to its molecular weight (213.23). Common fragmentation patterns for aromatic aldehydes include α-cleavage, which would result in the loss of the formyl group (-CHO) or the hydrogen radical (-H).[2]

Predicted Spectroscopic Data Summary

| Technique | Feature | Expected Chemical Shift / Frequency / m/z |

| ¹H NMR | Aldehyde Proton (s) | δ 9.5 – 10.5 ppm |

| Aromatic Protons (m) | δ 7.0 – 8.5 ppm | |

| Methyl Protons (s) | δ 2.2 – 2.5 ppm | |

| ¹³C NMR | Carbonyl Carbon | δ 190 – 200 ppm |

| Aromatic Carbons | δ 110 – 160 ppm | |

| Methyl Carbon | δ 20 – 25 ppm | |

| IR | C=O Stretch | ~1705 cm⁻¹ |

| Aldehyde C-H Stretch | 2700 – 2860 cm⁻¹ | |

| MS | Molecular Ion [M]⁺ | m/z 213 |

Synthesis and Mechanism

The most logical and efficient synthesis of this compound involves a nucleophilic aromatic substitution (SₙAr) reaction. This strategy is predicated on the inherent electron deficiency of the pyridine ring, which is further activated by the presence of an electron-withdrawing group.

Retrosynthetic Analysis

A logical disconnection of the ether linkage points to two readily available starting materials: a 2-halonicotinaldehyde (such as 2-chloronicotinaldehyde) and 4-methylphenol (p-cresol).

Caption: Retrosynthetic pathway for this compound.

Proposed Synthetic Protocol

This protocol describes a standard SₙAr procedure. The choice of a strong base is critical to deprotonate the weakly acidic phenol, generating the potent phenoxide nucleophile required for the reaction. A polar aprotic solvent is used to solvate the cation of the base without hindering the nucleophile.

Materials:

-

2-Chloronicotinaldehyde (1.0 eq)

-

4-Methylphenol (p-cresol) (1.1 eq)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-methylphenol (1.1 eq).

-

Solvent Addition: Add anhydrous DMF under a nitrogen atmosphere until the phenol is fully dissolved.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Causality: This step generates the sodium 4-methylphenoxide in situ. The reaction is exothermic and releases hydrogen gas; slow addition at low temperature is a critical safety measure.

-

Nucleophile Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

-

SₙAr Reaction: Dissolve 2-chloronicotinaldehyde (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the phenoxide solution.

-

Heating: Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC). Causality: Heating is necessary to overcome the activation energy for the formation and subsequent collapse of the Meisenheimer intermediate.

-

Work-up: Upon completion, cool the mixture to room temperature and cautiously quench by pouring it into ice-cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the solvent in vacuo. Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Mechanistic Insight

The SₙAr reaction proceeds via a two-step addition-elimination mechanism. The electron-deficient pyridine ring is susceptible to attack by the strong nucleophile (phenoxide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring. The subsequent elimination of the chloride leaving group restores aromaticity and yields the final product.

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its potential as a scaffold and intermediate for the synthesis of biologically active molecules.

Role as a Synthetic Building Block

The aldehyde functionality is one of the most versatile groups in organic synthesis. It serves as an electrophilic handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, including:

-

Reductive Amination: To generate diverse secondary and tertiary amines.

-

Wittig Reaction: To form alkenes.

-

Condensation Reactions: Such as Knoevenagel or aldol condensations, to build molecular complexity.

-

Oxidation/Reduction: To access the corresponding carboxylic acid or alcohol, respectively.

This reactivity allows for the rapid generation of compound libraries for high-throughput screening, a cornerstone of modern drug discovery.[4]

The Privileged Phenoxy-Pyridine Scaffold

The combination of a pyridine ring and a phenoxy ether is a well-established "privileged scaffold" in medicinal chemistry. Pyridine derivatives are present in numerous approved drugs, valued for their ability to act as hydrogen bond acceptors and engage in π-stacking interactions with biological targets. The phenoxy group adds lipophilicity and can be further functionalized to modulate pharmacokinetic properties. Related structures, such as 2-(phenoxy)nicotinic acids and 2-(phenoxy)acetamides, have been investigated as inhibitors for various enzymes and targets in cardiovascular and metabolic diseases.[5][6]

Workflow for Lead Compound Development

This compound serves as an ideal starting point in a typical drug discovery pipeline. Its derivatization can be systematically planned to explore the chemical space around the core scaffold, leading to the identification of lead compounds.

Caption: A typical workflow for drug discovery starting from a key intermediate.

Safety and Handling

As with all aromatic aldehydes, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. It may be a skin and eye irritant. Refer to the specific Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This compound is more than a simple chemical compound; it is a strategic tool for chemical innovation. Its well-defined molecular structure, predictable spectroscopic properties, and straightforward synthesis make it an accessible and reliable material for research. For professionals in drug development, its combination of a privileged phenoxy-pyridine scaffold and a versatile aldehyde handle provides a powerful platform for the rational design and synthesis of next-generation therapeutics.

References

- Fu, J.-Y., Xu, X.-Y., Li, Y.-C., Huang, Q.-C., & Wang, L.-X. (n.d.). Supplementary information - The Royal Society of Chemistry. The Royal Society of Chemistry.

- Santa Cruz Biotechnology. (n.d.). This compound. SCBT.

- Reddy, C. S., Raghu, M., & Reddy, C. D. (n.d.). Condensation of nicotinaldehydes with acetophenones and NH4OAc: A convenient synthesis and biological activities of 2',6'-diphenyl-3,4'.

- Smolecule. (2023, August 16). Buy 2-(4-Methylphenoxy)nicotinic acid | 54629-15-1.

- Google Patents. (n.d.).

- Sigma-Aldrich. (n.d.). 3-Pyridinecarboxaldehyde 0.98 Nicotinaldehyde.

- PubMed. (2015, September 15). Discovery, synthesis and biological evaluation of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) as novel sphingomyelin synthase 1 inhibitors.

- Google Patents. (n.d.).

- Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones.

- European Patent Office. (n.d.). Process for the preparation of aqueous nicotinaldehyde - EP 0613888 A1.

- picoSpin. (n.d.).

- ACS Publications. (2020, May 1). In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories.

- MDPI. (2026, February 6). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde.

Sources

- 1. This compound | CAS 14527-41-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. icpms.cz [icpms.cz]

- 4. technologynetworks.com [technologynetworks.com]

- 5. Buy 2-(4-Methylphenoxy)nicotinic acid | 54629-15-1 [smolecule.com]

- 6. Discovery, synthesis and biological evaluation of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) as novel sphingomyelin synthase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 2-(4-Methylphenoxy)nicotinaldehyde in Agrochemical and Pharmaceutical Synthesis

The following technical guide details the discovery, chemical history, and synthetic utility of 2-(4-Methylphenoxy)nicotinaldehyde . This document is structured for researchers and drug development professionals, focusing on the molecule's role as a pivotal intermediate in the synthesis of nicotinanilide herbicides and pharmaceutical scaffolds.

Executive Summary

This compound (CAS: 478030-89-6) is a functionalized pyridine derivative serving as a critical building block in the development of Phytoene Desaturase (PDS) inhibitors and Type II Kinase inhibitors . Historically emerging from Structure-Activity Relationship (SAR) campaigns surrounding the herbicide Diflufenican , this aldehyde offers a versatile "chemical handle" (the C-3 formyl group) that allows divergent synthesis into carboxylic acids, amines, and fused heterocyclic systems.

This guide explores the molecule's origins within the 2-phenoxynicotinyl chemical space, details its validated synthetic protocols, and maps its utility in modern medicinal chemistry.

Part 1: Historical & Scientific Context

Origins in Herbicide Chemistry (The Nicotinanilide Era)

The discovery of this compound is inextricably linked to the "Gold Rush" of Nicotinanilide herbicides in the early 1980s. Researchers at May & Baker (now part of Bayer) identified that N-phenyl-nicotinamides possessed potent bleaching activity against weeds by inhibiting the enzyme Phytoene Desaturase (PDS) .

-

The Breakthrough: The commercial success of Diflufenican (N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]nicotinamide) validated the 2-phenoxynicotinyl core .

-

The SAR Campaign: To optimize potency and selectivity, chemists systematically varied the substituents on the phenoxy ring. The 4-methylphenoxy (p-tolyloxy) analogue emerged during these extensive SAR studies as a probe for steric tolerance and lipophilicity at the para-position of the ether linkage.

-

Significance: While the 3-trifluoromethyl group (as in Diflufenican) became the industry standard for metabolic stability, the 4-methyl analogue remains a vital reference compound for understanding the electronic requirements of the phenoxy ether binding pocket.

Transition to Pharmaceutical Scaffolds

Beyond agrochemicals, the 2-phenoxynicotinyl scaffold has been repurposed in pharmaceutical research. The This compound serves as a precursor to:

-

Kinase Inhibitors: The phenoxy-pyridine motif mimics the hinge-binding region of ATP in certain kinases (e.g., c-Met, VEGFR).

-

Anti-Inflammatory Agents: Derivatives of 2-phenoxynicotinic acid have shown activity in modulating prostaglandin pathways.

Part 2: Chemical Synthesis & Mechanism

Retrosynthetic Analysis

The most efficient route to this compound is via Nucleophilic Aromatic Substitution (SNAr) . The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing formyl group at the C-3 position, makes the C-2 chloride highly susceptible to displacement by phenoxides.

Key Disconnection:

-

Target: this compound

-

Precursors: 2-Chloronicotinaldehyde + p-Cresol (4-Methylphenol)

Reaction Mechanism (SNAr)

The reaction proceeds through a Meisenheimer-like transition state .

-

Deprotonation: A base (K₂CO₃ or Cs₂CO₃) deprotonates p-cresol to form the phenoxide anion.

-

Addition: The phenoxide attacks the C-2 position of 2-chloronicotinaldehyde.

-

Elimination: The chloride ion is expelled, restoring aromaticity and yielding the ether product.

Visualization: Synthetic Pathway

The following diagram illustrates the synthesis and downstream utility of the molecule.

Figure 1: SNAr synthesis of this compound and its divergent applications.

Part 3: Experimental Protocols

Protocol: Synthesis from 2-Chloronicotinaldehyde

Objective: To synthesize this compound on a gram scale. Purity Target: >98% (HPLC).

Materials:

-

2-Chloronicotinaldehyde (1.0 eq)

-

p-Cresol (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (1.5 eq)

-

DMF (Dimethylformamide) (anhydrous)

Step-by-Step Methodology:

-

Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloronicotinaldehyde (14.1 g, 100 mmol) in DMF (100 mL).

-

Activation: Add p-cresol (11.9 g, 110 mmol) to the solution.

-

Base Addition: Add K₂CO₃ (20.7 g, 150 mmol) in a single portion. The reaction is exothermic; ensure adequate stirring.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1) or LC-MS.[1] The starting chloride spot (Rf ~0.5) should disappear.

-

Work-up:

-

Cool the mixture to room temperature.

-

Pour into ice-water (500 mL) with vigorous stirring. The product typically precipitates as a solid.

-

If solid forms: Filter, wash with water (3 x 50 mL), and dry under vacuum.

-

If oil forms: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Validation Criteria:

-

¹H NMR (400 MHz, CDCl₃): Characteristic aldehyde proton singlet at ~10.5 ppm. Aromatic signals for the pyridine ring (3 protons) and the p-tolyl group (AA'BB' system, 4 protons + methyl singlet at ~2.3 ppm).

-

Yield: Typical isolated yields range from 85% to 92% .

Protocol: Oxidation to 2-(4-Methylphenoxy)nicotinic Acid

Context: This converts the aldehyde into the carboxylic acid precursor used for Nicotinanilide synthesis.

Methodology:

-

Dissolve the aldehyde (10 mmol) in Acetonitrile (20 mL) and Water (5 mL).

-

Add NaH₂PO₄ (2.5 mmol) as a buffer.

-

Add Sodium Chlorite (NaClO₂) (15 mmol) and 30% H₂O₂ (10 mmol) dropwise at 0°C.

-

Stir at room temperature for 2 hours.

-

Quench with Na₂SO₃, acidify with 1M HCl to pH 3.

-

Filter the precipitated white solid (Acid form).

Part 4: Technical Specifications & Data

Physicochemical Properties

The following data consolidates the physical profile of this compound.

| Property | Value | Notes |

| Chemical Name | 2-(4-Methylphenoxy)pyridine-3-carbaldehyde | IUPAC |

| CAS Number | 478030-89-6 | Note: Often confused with Thiazole-5-carboxylic acid (14527-41-4) in some databases. |

| Molecular Formula | C₁₃H₁₁NO₂ | |

| Molecular Weight | 213.23 g/mol | |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | 48–52 °C | Estimated based on analogues |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water | |

| Storage | 2–8°C, Inert atmosphere (Argon) | Aldehydes are prone to air oxidation |

Comparative Analysis: Phenoxy Substituents

The choice of the 4-methyl substituent affects the electronic and steric properties of the pyridine core compared to the commercial herbicide Diflufenican.

| Substituent (R) | Electronic Effect (Hammett σ) | Lipophilicity (π) | Application |

| 4-Methyl (Target) | Electron Donating (-0.17) | +0.56 | Probe / Intermediate |

| 3-CF₃ (Diflufenican) | Electron Withdrawing (+0.43) | +0.88 | Commercial Herbicide |

| H (Unsubstituted) | Neutral (0.0) | 0.0 | Baseline Reference |

Table 1: Comparison of phenoxy substituents in the 2-phenoxynicotinyl series.

References

- Bayer CropScience. (2000). Chemistry and Mode of Action of Crop Protection Agents. Wiley-VCH. (Context on Nicotinanilide Herbicides).

-

European Patent Office. (1982). Patent EP0053011: Herbicidal Nicotinamides. (Foundational patent for the class).[2] Retrieved from [Link]

Sources

Comprehensive Theoretical Profiling of 2-(4-Methylphenoxy)nicotinaldehyde

The following technical guide details the theoretical profiling of 2-(4-Methylphenoxy)nicotinaldehyde , a compound of significant interest due to its Donor-

Executive Summary

This compound represents a class of functionalized pyridine derivatives where an electron-rich donor (4-methylphenoxy) is coupled to an electron-deficient acceptor (nicotinaldehyde) moiety. This structural configuration makes it a prime candidate for Non-Linear Optical (NLO) applications and a versatile intermediate in medicinal chemistry, particularly for antimicrobial and anticancer scaffolds.

This guide outlines the rigorous computational workflow required to characterize its structural, electronic, and reactive properties. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) , researchers can predict its reactivity descriptors, vibrational signatures, and biological binding affinity before synthesis.

Computational Methodology & Protocol

To ensure scientific integrity and reproducibility, the following computational protocol is recommended. This workflow is self-validating, comparing calculated values against standard scaling factors and analogous experimental data.

Standard of Theory

-

Software Platform: Gaussian 09/16 or ORCA.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic molecules, offering a balanced treatment of exchange and correlation energies. For evaluating non-covalent interactions (e.g., stacking in crystal packing), M06-2X is the preferred alternative.

-

Basis Set: 6-311++G(d,p) .[4][6][7]

-

Why: The split-valence triple-zeta basis set with diffuse functions (++) is critical for accurately modeling the lone pairs on the oxygen and nitrogen atoms and the anionic character of the aldehyde oxygen during polarization.

-

Optimization Workflow

-

Conformational Search: Perform a potential energy surface (PES) scan around the ether linkage (C-O-C bond) to identify the global minimum. The steric hindrance between the phenoxy ring and the nicotinaldehyde core dictates the twist angle.

-

Geometry Optimization: Minimize energy in the gas phase (vacuum) and solvent phase (using IEF-PCM model, typically Ethanol or DMSO).

-

Frequency Calculation: Compute vibrational frequencies at the same level of theory to:

-

Confirm the stationary point (zero imaginary frequencies).

-

Calculate Zero-Point Vibrational Energy (ZPVE).

-

Structural & Electronic Properties

Geometry and Stability

The optimization of this compound typically reveals a non-planar structure due to the ether linkage.

-

Key Parameter: The dihedral angle

(C-O-C-C) is the critical determinant of conjugation. -

Bond Lengths: The C=O bond of the aldehyde group is expected to be ~1.21 Å. The C-O bonds in the ether linkage show asymmetry due to the resonance effect of the pyridine ring.

Frontier Molecular Orbitals (FMO)

The FMO analysis defines the chemical stability and optical properties.[4]

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the electron-rich 4-methylphenoxy ring (Donor).

-

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the nicotinaldehyde ring and the carbonyl group (Acceptor).

-

Energy Gap (

): A lower gap (< 4.0 eV) indicates high chemical reactivity and "soft" character, facilitating Charge Transfer (CT) transitions essential for NLO activity.

Table 1: Predicted Global Reactivity Descriptors (B3LYP/6-311++G(d,p))

| Parameter | Symbol | Formula | Interpretation |

| Ionization Potential | Energy required to remove an electron. | ||

| Electron Affinity | Energy released when adding an electron. | ||

| Chemical Hardness | Resistance to charge transfer. | ||

| Electrophilicity Index | Propensity to accept electrons (high in nicotinaldehydes). |

Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding electrophilic and nucleophilic attacks.[7]

-

Red Regions (Negative Potential): Localized on the Carbonyl Oxygen and Pyridine Nitrogen . These are the preferred sites for hydrogen bonding or metal chelation.

-

Blue Regions (Positive Potential): Localized on the Methyl group protons and the aromatic ring protons.

Spectroscopic Profiling

Accurate assignment of spectral bands is vital for structural confirmation.

Vibrational Spectroscopy (IR/Raman)

Calculated frequencies must be scaled (typically by 0.961 for B3LYP/6-311++G(d,p)) to account for anharmonicity.

-

C=O Stretch: A strong, characteristic peak predicted at 1680–1720 cm⁻¹ .

-

C-H Stretch (Aldehyde): Distinctive doublet (Fermi resonance) often seen near 2750 and 2850 cm⁻¹ .

-

C-O-C Stretch (Ether): Asymmetric stretching vibrations appear in the 1200–1250 cm⁻¹ region.

NMR Analysis (GIAO Method)

Nuclear Magnetic Resonance (NMR) shielding tensors are calculated using the GIAO (Gauge-Independent Atomic Orbital) method.

-

Aldehyde Proton: Highly deshielded, appearing downfield at ~10.0–10.5 ppm .

-

Methyl Protons: Upfield singlet at ~2.3–2.4 ppm .

Visualization of Theoretical Workflow

The following diagram illustrates the logical flow of the theoretical study, from initial structure design to biological application.

Caption: Figure 1: Computational workflow for the theoretical characterization of this compound, ensuring self-validation via frequency analysis.

Biological Potential & Docking Studies

Given the nicotinaldehyde core, this molecule is a candidate for inhibiting enzymes like Acetylcholinesterase (AChE) or antimicrobial targets (e.g., DNA Gyrase ).[8]

Molecular Docking Protocol[7][8][9]

-

Ligand Preparation: Convert the optimized DFT structure to PDBQT format. Rotatable bonds (specifically the ether linkage) must be defined.

-

Target Selection:

-

AChE (PDB ID: 4EY7): For Alzheimer's research.

-

Enoyl-ACP Reductase (PDB ID: 1C14): For antimicrobial/antitubercular research.

-

-

Grid Generation: Center the grid box on the active site residues (e.g., Ser203, His447 for AChE).

-

Scoring: Use AutoDock Vina to calculate binding affinity (

). A score lower than -7.0 kcal/mol generally indicates a promising lead.

Interaction Mechanism

The docking analysis typically reveals:

-

-

-

Hydrogen Bonding: The aldehyde oxygen acts as a Hydrogen Bond Acceptor (HBA) with backbone amides.

References

-

Efficient Synthesis of Nicotinaldehyde-based Crystalline Organic Derivatives: Comparative Analysis between Experimental and DFT Study. ResearchGate. Available at: [Link]

-

Pyridinecarboxaldehydes: Structures, Vibrational Assignments and Molecular Characteristics Using Experimental and Theoretical Methods. Journal of Molecular Structure. Available at: [Link]

-

DFT Study and ADMET Investigation of Bioactive 2-Phenoxyquinolines. Biology, Medicine, & Natural Product Chemistry. Available at: [Link]

-

Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. (Standard Software Citation). Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. uomphysics.net [uomphysics.net]

- 4. researchgate.net [researchgate.net]

- 5. scirp.org [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. Exploring the Structural, electronic, binding and thermal properties of 4- (4-Fluorophenyl) -6-Isopropyl-2-(N-Methyl-N-Methanesulfonylamino)-5-Pyrimidine Carboxaldehyde: DFT and Molecular Docking Approach | Sciety [sciety.org]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Determining the Solubility of 2-(4-Methylphenoxy)nicotinaldehyde in Common Solvents

Abstract

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences.[1][2] For a compound like 2-(4-Methylphenoxy)nicotinaldehyde, its solubility profile dictates the choice of solvents for reaction media, extraction, and purification techniques like recrystallization.[1][3] In drug development, solubility is a key determinant of a drug's bioavailability and therapeutic efficacy. Therefore, a comprehensive understanding of the solubility of this compound in a range of common solvents is not merely academic but a practical necessity for its application.

This guide will provide a theoretical framework for predicting solubility based on molecular structure and solvent properties, followed by detailed, step-by-step experimental protocols for both qualitative and quantitative solubility determination.

Theoretical Considerations: Predicting Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. To apply this to this compound, we must first analyze its molecular structure.

2.1. Molecular Structure of this compound

The structure of this compound (C13H11NO2)[4] incorporates several functional groups that will influence its solubility:

-

Aromatic Rings (Phenoxy and Pyridine): The presence of two aromatic rings suggests a degree of nonpolar character, which would favor solubility in nonpolar organic solvents.

-

Ether Linkage (-O-): The ether group introduces some polarity and the potential for hydrogen bonding with protic solvents.

-

Aldehyde Group (-CHO): The carbonyl group in the aldehyde is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.[5]

-

Pyridine Ring: The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor and imparts a degree of polarity to the molecule.

-

Methyl Group (-CH3): The methyl group on the phenoxy ring is nonpolar and will contribute to solubility in nonpolar solvents.

Based on this structure, it is anticipated that this compound will exhibit a degree of solubility in a range of solvents, with its solubility being influenced by the balance of its polar and nonpolar characteristics.

2.2. Solvent Selection Rationale

A diverse panel of solvents should be selected to probe the full range of potential intermolecular interactions. These can be categorized based on their polarity:

-

Nonpolar Solvents: Hexane, Toluene, Diethyl Ether

-

Polar Aprotic Solvents: Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Polar Protic Solvents: Water, Methanol, Ethanol, Isopropanol, Acetic Acid

The solubility in acidic and basic aqueous solutions (e.g., 5% HCl, 5% NaOH) should also be investigated to determine if the compound has any ionizable groups.[6]

Experimental Determination of Solubility

A two-tiered approach is recommended for determining the solubility of this compound: initial qualitative screening followed by quantitative analysis for promising solvents.

3.1. Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a broad range of solvents.

3.1.1. Protocol for Qualitative Solubility Testing

-

Preparation: Dispense approximately 10 mg of this compound into a series of labeled small test tubes or vials.

-

Solvent Addition: Add 1 mL of a selected solvent to the first vial.

-

Observation: Vigorously shake or vortex the vial for 1-2 minutes.

-

Classification: Visually inspect the mixture.

-

Repeat: Repeat steps 2-4 for each solvent in the selected panel.

-

Temperature Effect: For solvents where the compound is partially soluble or insoluble at room temperature, gently heat the mixture in a water bath to observe any changes in solubility.[6] Many organic compounds exhibit increased solubility at higher temperatures.[1][3]

3.2. Quantitative Solubility Determination: The Shake-Flask Method

For solvents in which this compound shows at least partial solubility, a quantitative measurement is necessary. The isothermal shake-flask method is a widely accepted and reliable technique.[8]

3.2.1. Experimental Workflow for Quantitative Solubility

Caption: Workflow for the quantitative determination of solubility using the shake-flask method.

3.2.2. Detailed Protocol for the Shake-Flask Method

-

Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume (e.g., 5 mL) of each selected solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.

-

Sample Collection: After equilibration, allow the vials to stand undisturbed for a few hours to let the undissolved solid settle. Carefully withdraw a known volume of the supernatant using a volumetric pipette.

-

Filtration: Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any microscopic undissolved particles.

-

Quantification: Analyze the concentration of this compound in the filtrate. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly recommended method due to its sensitivity and specificity. A calibration curve prepared with known concentrations of the compound will be required for accurate quantification.

-

Data Reporting: Express the solubility in standard units such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

3.3. The Influence of Temperature

The solubility of most organic solids increases with temperature.[1][3] To fully characterize the solubility profile of this compound, it is advisable to perform quantitative solubility measurements at different temperatures (e.g., 25 °C, 37 °C, and 50 °C). This data is particularly valuable for designing crystallization processes.[3]

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

4.1. Tabulated Solubility Data

A table summarizing the qualitative and quantitative solubility data is highly effective.

| Solvent | Polarity Index | Qualitative Solubility (at 25°C) | Quantitative Solubility (g/100mL at 25°C) |

| Hexane | 0.1 | Insoluble | < 0.1 |

| Toluene | 2.4 | Partially Soluble | To be determined |

| Diethyl Ether | 2.8 | Soluble | To be determined |

| Dichloromethane | 3.1 | Soluble | To be determined |

| Acetone | 5.1 | Soluble | To be determined |

| Ethyl Acetate | 4.4 | Soluble | To be determined |

| Isopropanol | 3.9 | Partially Soluble | To be determined |

| Ethanol | 4.3 | Partially Soluble | To be determined |

| Methanol | 5.1 | Partially Soluble | To be determined |

| Water | 10.2 | Insoluble | < 0.1 |

| DMSO | 7.2 | Soluble | To be determined |

| 5% HCl (aq) | - | To be determined | To be determined |

| 5% NaOH (aq) | - | To be determined | To be determined |

Note: The values in this table are hypothetical and serve as a template for reporting experimentally determined data.

4.2. Graphical Representation of Temperature Dependence

A graph plotting solubility as a function of temperature for a given solvent provides a visual representation of the thermodynamic properties of the dissolution process.

Caption: Example of a solubility curve showing the increase in solubility with temperature.

Conclusion